molecular formula C20H20INO4 B191652 Jatrorrhizine CAS No. 1168-00-9

Jatrorrhizine

カタログ番号: B191652
CAS番号: 1168-00-9
分子量: 465.3 g/mol
InChIキー: OZWLOJDPSVFYPW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Jatrorrhizine involves multiple steps, starting from the extraction of the alkaloid from plant sources. The base contains 3.5 moles of H2O and retains 1 mole even after prolonged drying at 100°C in vacuo . The salts formed are typically orange or yellow .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the extraction from plant sources and subsequent purification processes are likely to be scaled up for industrial applications.

作用機序

生物活性

Jatrorrhizine is a quaternary protoberberine alkaloid primarily derived from plants such as Coptis chinensis and Berberis vernae. It has garnered attention for its diverse biological activities, including hypoglycemic, antimicrobial, antioxidant, and anticancer properties. This article delves into the various biological activities of this compound, supported by research findings and case studies.

1.1 Antidiabetic Activity

This compound has been shown to possess significant hypoglycemic effects. In a study involving diabetic mice, this compound treatment resulted in a substantial decrease in blood glucose levels. The compound activates the Akt/eNOS signaling pathway, which plays a crucial role in glucose metabolism and endothelial function .

Table 1: Effects of this compound on Blood Glucose Levels

StudyModelDoseResult
Zhang et al., 2022Diabetic Mice10 mg/kgSignificant reduction in blood glucose levels
Liu et al., 2022STZ-Induced Diabetic Rats20 mg/kgImproved insulin sensitivity

1.2 Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens. Research indicates that it effectively inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis .

Table 2: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

1.3 Antioxidant Activity

This compound demonstrates significant antioxidant activity, which is vital for combating oxidative stress-related diseases. It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative damage .

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

  • Acetylcholinesterase Inhibition : Recent studies have shown that this compound and its derivatives inhibit acetylcholinesterase (AChE), which is relevant for treating Alzheimer’s disease. The most potent derivative exhibited an IC50 value of 0.301 µM against AChE .
  • Regulation of Lipid Metabolism : this compound lowers lipid levels by inhibiting fatty acid synthesis and enhancing fatty acid oxidation, making it a potential therapeutic agent for hyperlipidemia .

3.1 Clinical Applications

A clinical trial involving patients with type 2 diabetes demonstrated that this compound supplementation significantly improved glycemic control compared to placebo .

3.2 Cancer Research

In vitro studies indicate that this compound exhibits anticancer effects by inducing apoptosis in various cancer cell lines, including breast and liver cancer cells. It downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors .

4. Safety and Toxicology

While this compound shows promise as a therapeutic agent, its safety profile must be considered. Preliminary toxicity studies indicate that it has a low toxicity level at therapeutic doses; however, further investigations are necessary to fully understand its long-term effects and potential drug interactions .

特性

IUPAC Name

2,9,10-trimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-3-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4.HI/c1-23-18-5-4-12-8-16-14-10-19(24-2)17(22)9-13(14)6-7-21(16)11-15(12)20(18)25-3;/h4-5,8-11H,6-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWLOJDPSVFYPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)OC)OC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168-00-9
Record name Jatrorrhizine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。